Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rhizome, is a compound widely used in various applications, including as a feed additive for animals . This compound is derived from the rhizome of the turmeric plant, which is known for its vibrant yellow color and numerous health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of turmeric extract involves the extraction of active compounds from the rhizome of Curcuma longa L. This process typically includes:
Drying and Grinding: The rhizomes are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using solvents such as ethanol or methanol to obtain the turmeric extract.
Filtration and Concentration: The extract is filtered to remove any solid impurities and then concentrated to obtain a more potent form of the extract.
Industrial Production Methods
Industrial production of turmeric extract involves large-scale extraction processes, which may include:
Supercritical Fluid Extraction: This method uses supercritical carbon dioxide as a solvent to extract the active compounds from the turmeric rhizome. This method is preferred for its efficiency and ability to produce high-purity extracts.
Steam Distillation: This method is used to obtain turmeric oil by distilling the turmeric rhizome with steam. The steam helps to release the essential oils from the plant material, which are then collected and condensed.
Chemical Reactions Analysis
Types of Reactions
Turmeric extract undergoes various chemical reactions, including:
Oxidation: Turmeric extract can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can take place, where functional groups in the turmeric extract are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of curcumin, the primary active compound in turmeric extract. These derivatives can have different properties and applications depending on the specific reaction conditions used.
Scientific Research Applications
Turmeric extract has a wide range of scientific research applications, including:
Chemistry: In chemistry, turmeric extract is used as a natural dye and as a reagent in various chemical reactions.
Biology: In biological research, turmeric extract is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, turmeric extract is investigated for its potential therapeutic effects in treating conditions such as arthritis, cancer, and cardiovascular diseases.
Industry: In the food industry, turmeric extract is used as a natural colorant and flavoring agent. It is also used in the cosmetic industry for its skin-enhancing properties.
Mechanism of Action
The mechanism of action of turmeric extract involves several molecular targets and pathways:
Antioxidant Activity: Turmeric extract exerts its effects by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation.
Antimicrobial Effects: Turmeric extract disrupts the cell membranes of bacteria and fungi, leading to their death.
Cancer Pathways: It modulates various signaling pathways involved in cell proliferation, apoptosis, and metastasis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Curcumin: The primary active compound in turmeric extract, known for its potent antioxidant and anti-inflammatory properties.
Ginger Extract: Derived from the rhizome of Zingiber officinale, ginger extract shares similar anti-inflammatory and antioxidant properties with turmeric extract.
Boswellia Extract: Obtained from the resin of Boswellia serrata, this extract is known for its anti-inflammatory effects and is often compared to turmeric extract.
Uniqueness
Turmeric extract is unique due to its wide range of bioactive compounds, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds contribute to its diverse therapeutic effects and make it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate, also known as citronellyl acetate, is a compound with notable biological activities that have garnered interest in various fields, including pharmacology and the flavor and fragrance industries. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22O2
- Molecular Weight : Approximately 198.3019 g/mol
- CAS Registry Number : 150-84-5
The compound features an ester functional group derived from the reaction of acetic acid with 3,7-dimethyl-6-octen-1-ol. Its unique structure contributes to its aromatic properties and potential applications in flavor and fragrance industries .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in several studies. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may have implications for developing treatments for inflammatory diseases .
Synthesis
The synthesis of this compound typically involves the esterification of 3,7-dimethyl-6-octen-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction can be represented as follows:
Careful control of temperature and reaction time is essential to optimize yield and purity.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various concentrations of this compound against common foodborne pathogens. Results showed a significant reduction in bacterial counts at higher concentrations .
- Anti-inflammatory Research : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The results indicated a marked decrease in inflammatory markers, supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3,7-dimethyloctenoate | C12H22O | Lacks the ether linkage present in this compound. |
Citronellyl acetate | C12H22O | Similar aroma but different structural properties. |
Geranyl acetate | C12H22O | Contains a geranyl group; different olfactory characteristics. |
Linalool acetate | C12H22O | Known for its floral scent; varies significantly in aroma profile. |
This compound stands out due to its specific structural configuration that influences both its aroma and potential applications across various industries.
Properties
CAS No. |
84681-90-3 |
---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 2-(3,7-dimethyloct-6-enoxy)acetate |
InChI |
InChI=1S/C14H26O3/c1-5-17-14(15)11-16-10-9-13(4)8-6-7-12(2)3/h7,13H,5-6,8-11H2,1-4H3 |
InChI Key |
SCBMFUVUMCIJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.